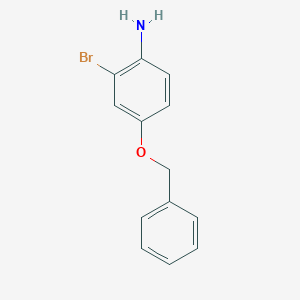

4-(Benzyloxy)-2-bromoaniline

Description

Contextual Significance of Halogenated and Alkoxy-Substituted Anilines in Organic Chemistry

The presence of halogen and alkoxy substituents on an aniline (B41778) ring imparts unique reactivity and functionality. Halogen atoms, such as bromine, are particularly valuable in synthetic organic chemistry. They are known to be excellent leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in a multitude of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov The regioselective introduction of halogens onto an electron-rich aromatic ring like aniline can sometimes be challenging due to the high reactivity of the substrate, often leading to multiple halogenations. nih.gov Therefore, methods for the controlled, regioselective halogenation of anilines are of high synthetic utility. nih.gov The position of the halogen significantly influences the molecule's properties and reactivity. smolecule.com

Alkoxy groups, such as the benzyloxy group, are powerful electron-donating groups that increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. chemistrysteps.com The benzyloxy group, in particular, also serves as a common protecting group for phenols. smolecule.com It is stable under a variety of reaction conditions but can be selectively removed when needed, allowing for further functionalization at that position. smolecule.comsmolecule.com The interplay between an electron-withdrawing halogen and an electron-donating alkoxy group on the same aniline scaffold creates a molecule with distinct electronic properties and a rich potential for diverse chemical transformations. nih.gov The nature and position of these substituents also have a pronounced effect on the basicity of the aniline nitrogen. chemistrysteps.compearson.com

Aromatic Amine Scaffolds in Contemporary Chemical Research

Aromatic amines are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. This versatility makes them foundational structures in the design and synthesis of new therapeutic agents. nih.gov The development of new bioactive scaffolds often relies on nucleophilic ring-opening reactions of epoxides with aromatic amines. nih.gov Furthermore, aromatic amine scaffolds are integral to the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. beilstein-journals.org

Multicomponent reactions involving aromatic amines provide an efficient and atom-economical pathway to generate molecular diversity from simple and readily available starting materials. beilstein-journals.org These reactions allow for the construction of complex molecular architectures in a single step, which is highly desirable in modern drug discovery and chemical biology. researchgate.netacs.org Beyond pharmaceuticals, aromatic amines are used as intermediates in the production of dyes and pigments. chembk.com The ability to modify the aniline structure and thereby tune the electronic properties of the resulting molecule is key to creating materials with specific colors and properties. chemistrysteps.com

Research Landscape of 4-(Benzyloxy)-2-bromoaniline: Aims and Scope for Advanced Studies

This compound is a disubstituted aniline that embodies the synthetic utility discussed in the preceding sections. Its structure features a bromine atom at the ortho position and a benzyloxy group at the para position relative to the amino group. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more elaborate molecules. smolecule.com The benzyloxy group can be selectively cleaved to reveal a phenol (B47542), while the bromine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. smolecule.comsmolecule.com The amino group itself can undergo a range of transformations, such as acylation or diazotization. chemistrysteps.com

The unique combination of a reactive bromo substituent and a protective benzyloxy group enhances its versatility in synthetic applications. smolecule.com Research has demonstrated the use of this compound as a precursor in the synthesis of compounds with potential biological activity. For instance, it has been utilized in the preparation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were evaluated for their antimycobacterial activity against M. tuberculosis. mdpi.com

Advanced studies involving this compound could focus on several promising areas. The exploration of its utility in novel multicomponent reactions could lead to the discovery of new molecular scaffolds with interesting biological properties. Its application in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics, could also be a fruitful avenue of research, given the prevalence of substituted aromatic amines in these fields. Further investigation into its reactivity in various catalytic systems could uncover new synthetic methodologies.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 215712-11-1 | chemsrc.coma2bchem.combldpharm.com |

| Molecular Formula | C13H12BrNO | smolecule.coma2bchem.combldpharm.com |

| Molecular Weight | 278.14 g/mol | smolecule.comsmolecule.com |

| IUPAC Name | 2-bromo-4-(phenylmethoxy)aniline | smolecule.com |

| SMILES | Nc1ccc(cc1Br)OCc1ccccc1 | a2bchem.com |

| XLogP3 | 3.4 | smolecule.coma2bchem.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-bromoaniline |

| 5-(Benzyloxy)-2-bromoaniline |

| Aniline |

| Benzyl (B1604629) bromide |

| 4-cyanophenol |

| N-(4-(benzyloxy)benzyl)-4-aminoquinolines |

| 2-alkyl-4-chloroquinolines |

| 4-(benzyloxy)benzylamines |

| 4'-Benzyloxyacetophenone |

| 4'-benzyloxy-2-bromoacetophenone |

| 3-methoxyaniline |

| 3-Bromo-N,N-dimethylaniline |

| 2-amino-5-benzyloxyphenol |

| p-chloroaniline |

| p-methoxyaniline |

| 2-amino-5-p-anisidinobenzoquinone di-p-methoxyphenylimine |

| 2,5-di-p-anisidinobenzoquinone di-p-methoxyphenylimine |

| 4-hydroxy benzaldehyde |

| 2-(4-(benzyloxy)-3-((4-bromophenyl)diazenyl)phenyl)-3-(substitutedphenyl)thiazolidin-4-one |

| 4-(4'-chlorobenzyloxy)phenyl)ethanone |

| (4-[4'-(4''-chlorobenzyloxy)phenyl]-thiazol-2-amine) |

| mercaptoacetic acid |

| 4-benzyloxyaniline |

| N-(4-BENZYLOXYBENZYLIDENE)-3-BROMOANILINE |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMNBZDOIKPUMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Benzyloxy 2 Bromoaniline

Reactivity of the Aromatic Amine Moiety

The primary aromatic amine group in 4-(benzyloxy)-2-bromoaniline is a versatile functional handle for a variety of chemical modifications. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing pathways to a wide range of derivatives.

The nucleophilic nitrogen atom of the primary amine in this compound can readily undergo N-alkylation with alkyl halides. This reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the displacement of the halide. A variety of alkylating agents can be employed, leading to the formation of secondary and tertiary amines.

Similarly, N-acylation can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. This reaction, often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct, results in the formation of the corresponding amide. The acylation of amines is a fundamental transformation in organic synthesis, often used for the protection of amine groups or for the synthesis of biologically active amides.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary Amine |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | Amide |

| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Amide |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. digitellinc.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. dntb.gov.ua The formation of the carbon-nitrogen double bond is typically catalyzed by acid and is a reversible process. dntb.gov.ua

Schiff bases are valuable intermediates in organic synthesis and have been shown to exhibit a wide range of biological activities. The reaction of this compound with various carbonyl compounds provides a straightforward route to a diverse library of Schiff base derivatives. For instance, condensation with aromatic aldehydes can yield compounds with extended conjugation, which may have interesting photophysical properties.

The aromatic amine functionality of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. nih.govwikipedia.org The resulting diazonium salt is a highly versatile intermediate.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction results in the formation of an azo (-N=N-) linkage, which is the chromophore responsible for the color of azo dyes. organic-chemistry.org The specific color of the resulting dye depends on the nature of the aromatic rings and the substituents attached to them.

Table 2: General Scheme for Azo Dye Synthesis

| Step | Reactants | Product |

| 1. Diazotization | This compound, NaNO₂, HCl (aq) | 4-(Benzyloxy)-2-bromobenzenediazonium chloride |

| 2. Azo Coupling | 4-(Benzyloxy)-2-bromobenzenediazonium chloride, Activated Aromatic Compound (e.g., Phenol) | Azo Dye |

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The bromine atom attached to the aromatic ring of this compound serves as a key functional group for participation in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In this reaction, an organoboron compound, such as a boronic acid or a boronic ester, is coupled with an organohalide in the presence of a palladium catalyst and a base. The aryl bromide moiety of this compound makes it an excellent substrate for this transformation.

The unprotected ortho-amino group can influence the reactivity and choice of catalytic system. However, efficient Suzuki-Miyaura reactions have been developed for unprotected ortho-bromoanilines, providing good to excellent yields with a variety of boronic esters. This reaction allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 2-position of the aniline (B41778) ring.

Table 3: Key Components of Suzuki-Miyaura Coupling

| Component | Role | Example |

| Aryl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Phenylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | Activator | K₂CO₃, Cs₂CO₃ |

| Solvent | Reaction Medium | Dioxane/Water, DMF |

Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom and carbon-carbon bonds. The aryl bromide of this compound can participate in these reactions to form a variety of products.

A notable example is the Goldberg reaction, which is a copper-catalyzed N-arylation of amides with aryl halides. This reaction allows for the formation of a C-N bond between the aryl bromide of this compound and an amide. Similarly, Ullmann-type reactions can be used for the formation of C-O bonds (ether synthesis) and C-S bonds (thioether synthesis) by coupling with alcohols or thiols, respectively. These reactions typically require a copper catalyst, a base, and often a ligand to facilitate the coupling process.

Other Transition Metal-Catalyzed Transformations

The bromine atom at the C-2 position and the amino group at the C-1 position of this compound serve as versatile handles for a variety of transition metal-catalyzed transformations. These reactions are fundamental in creating more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is frequently exploited in cross-coupling reactions.

Ruthenium-catalyzed reactions, for example, are highly efficient for the direct addition of ortho C-H bonds in aromatic compounds to olefins and acetylenes. nih.gov In these transformations, a heteroatom in a directing group, such as an imino or carbonyl group, coordinates to the metal center, facilitating the C-H activation process. nih.gov While direct C-H activation adjacent to the amino group of this compound is plausible, the C-Br bond offers a more conventional and predictable site for coupling reactions.

Palladium, nickel, and copper catalysts are extensively used for desulfonylative cross-coupling reactions of benzylic sulfone derivatives, demonstrating the power of transition metals to activate and transform otherwise stable functional groups. researchgate.net Similarly, palladium-catalyzed reactions are commonly employed for the trifluoromethylation of aryl compounds, often requiring a directing group to achieve high regioselectivity. beilstein-journals.org For this compound, the bromo-substituent is the most likely site for such cross-coupling reactions, enabling the introduction of alkyl, aryl, or other functional groups, thereby expanding its synthetic utility.

The development of transition metal-catalyzed heteroannulative difunctionalization of alkenes via C-H activation has also emerged as a powerful strategy for constructing heterocyclic frameworks. rsc.org This highlights the potential for this compound to be used in advanced synthetic sequences where transition metal catalysts mediate complex bond formations.

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group in this compound is not merely a passive substituent; it serves as a crucial protecting group for the phenolic hydroxyl function and actively influences the molecule's reactivity. Its electronic properties and its ability to be selectively cleaved are key to the synthetic utility of this compound.

The removal of the benzyl (B1604629) group to unveil the phenol (B47542) is a common and critical step in synthetic sequences. A variety of methods exist for this deprotection, with the choice depending on the presence of other functional groups within the molecule.

Catalytic hydrogenolysis is a widely used method for cleaving benzyl ethers. mdpi.com This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com It is generally a mild and efficient procedure, yielding the desired alcohol and toluene (B28343) as a byproduct. organic-chemistry.org However, care must be taken as this method can also reduce other functional groups, such as alkenes or alkynes, and may lead to hydrodebromination, the replacement of the bromine atom with hydrogen.

Oxidative cleavage provides an alternative strategy, particularly when hydrogenation-sensitive groups are present. A common reagent for this purpose is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation to proceed efficiently. organic-chemistry.orgsemanticscholar.org Other oxidative reagents, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, can also cleave benzylic ethers to yield the corresponding alcohol. organic-chemistry.org Bismuth(III) triflate has been shown to be an effective catalyst for the chemoselective C-N bond cleavage of certain benzyl-substituted tertiary sulfonamides, suggesting its potential utility in related C-O bond cleavage reactions under specific conditions. nih.gov

The following table summarizes common deprotection strategies for benzyloxy groups.

| Deprotection Method | Reagents and Conditions | Advantages | Potential Incompatibilities |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like MeOH or EtOAc mdpi.com | Mild conditions, high yield. | Reduction of other functional groups (alkenes, alkynes, nitro groups), potential for hydrodebromination. |

| Oxidative Cleavage | DDQ, in a solvent like MeCN/H₂O nih.gov | Selective for electron-rich benzyl groups, avoids reducing conditions. | Sensitive to other oxidizable functional groups. |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for robust molecules. | Incompatible with acid-sensitive functional groups. |

| Ozonolysis | O₃, followed by a reductive workup | Mild conditions. | Reacts with alkenes and other electron-rich moieties. organic-chemistry.org |

The benzyloxy group significantly impacts the electronic environment of the aromatic ring, thereby influencing the regioselectivity and rate of subsequent reactions. As an ether, the benzyloxy group is an activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs into the aromatic system.

In this compound, the C-4 position is occupied. Therefore, the benzyloxy group directs electrophilic substitution primarily to the C-3 and C-5 positions. The amino group at C-1 is a much stronger activating group and also directs ortho and para. Its para position (C-4) is blocked, and its ortho positions are C-2 (blocked by bromine) and C-6. The bromine atom at C-2 is a deactivating but ortho, para-directing group.

The combined electronic effects of these three substituents create a complex reactivity map. The powerful activation by the amino and benzyloxy groups generally outweighs the deactivating effect of the bromine atom, making the ring susceptible to electrophilic attack. The ultimate regiochemical outcome of a reaction, such as further halogenation or nitration, would depend on the specific reaction conditions and the steric hindrance imposed by the existing substituents. The presence of the benzyloxy group has been shown to be a key factor in determining the selectivity of molecules for biological targets, such as monoamine oxidase (MAO), by influencing hydrophobicity and binding site interactions. nih.gov

Cyclization and Annulation Reactions Utilizing this compound as a Precursor

The ortho-bromoaniline motif is a classic and highly valuable structural unit for the synthesis of fused nitrogen-containing heterocycles. This compound is thus an excellent precursor for a wide range of cyclization and annulation reactions, which are processes that form new rings onto the existing aromatic scaffold.

These transformations often begin with a transition metal-catalyzed reaction at the C-Br bond, followed by an intramolecular cyclization. For instance, coupling with alkynes (Sonogashira coupling) followed by cyclization can lead to the formation of indole (B1671886) derivatives. Similarly, coupling with aldehydes or ketones followed by intramolecular condensation can yield quinoline (B57606) scaffolds. The development of new catalytic methods for cyclization and annulation reactions, including those involving small, strained rings, continues to expand the synthetic possibilities. rsc.org

Electrophilic cyclization is another important strategy. For example, o-alkynyl-substituted pyridines can be prepared via palladium-catalyzed cross-coupling, and subsequent treatment with an electrophile like iodine can trigger cyclization to form furopyridine systems. researchgate.net A similar strategy could be envisioned for this compound, where the amino group acts as the internal nucleophile. The reaction of an N-alkyne-substituted pyrrole (B145914) with hydrazine, for instance, can lead to either 6-exo-dig or 6-endo-dig cyclization products depending on the electronic nature of the substituents. beilstein-journals.org This highlights the subtle electronic control that can be exerted in cyclization reactions, where the benzyloxy group in the bromoaniline precursor would play a significant role.

Rearrangement Studies of Bromoaniline Scaffolds Under Reaction Conditions, e.g., Bromine Migration

The potential for atomic rearrangement within bromoaniline scaffolds under certain reaction conditions is a critical consideration in synthetic planning. Studies on simple bromoanilines have revealed unexpected migrations of the bromine atom, a phenomenon that could also impact reactions involving this compound.

A notable example is the alkylation of 2-bromoaniline (B46623) with benzyl bromide under basic, biphasic conditions. This reaction was found to result in the migration of the bromine atom from the C-2 to the C-4 position on the aniline ring. researchgate.netnih.gov This unexpected rearrangement complicates N-alkylation reactions of electron-rich bromoanilines. nih.gov Careful selection of reagents and reaction conditions is crucial to suppress this unwanted outcome. nih.gov While this specific rearrangement would not be possible in this compound as the C-4 position is already substituted, it underscores the potential for halogen migration in related systems under ostensibly standard conditions.

Another class of rearrangements relevant to the benzyloxy moiety is the researchgate.netnih.gov-Wittig rearrangement. This process involves the treatment of an aryl benzyl ether with a strong base, such as n-butyllithium, leading to the migration of the benzyl group to an adjacent carbanionic center. mdpi.com For example, ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate readily undergoes a Wittig rearrangement to afford a benzhydrol-4-phosphonamidate in good yield. mdpi.com This type of rearrangement could potentially be induced in this compound derivatives if a carbanion can be generated ortho to the benzyloxy group, for instance, through ortho-lithiation directed by another functional group. Such rearrangements represent powerful, albeit sometimes challenging, methods for C-C bond formation. mdpi.com

Mechanistic Investigations and Computational Studies of Reactions Involving 4 Benzyloxy 2 Bromoaniline

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The reactivity of 4-(Benzyloxy)-2-bromoaniline is governed by the electronic and steric interplay of its three substituents on the aniline (B41778) core: the electron-donating amino group, the bulky electron-donating benzyloxy group, and the electron-withdrawing, sterically demanding bromine atom.

The amino group (-NH₂) is a powerful activating group, directing electrophiles to the ortho and para positions. However, in this compound, the positions ortho and para to the amino group are already substituted. This substitution pattern dictates that electrophilic aromatic substitution reactions will be challenging and less common. Instead, reactions involving the nucleophilic character of the amino group and the carbon-bromine bond are more prevalent.

C-N Bond Formation: The amino group of this compound readily participates in reactions typical of primary arylamines, such as acylation, alkylation, and diazotization. The mechanism of these reactions generally involves the nucleophilic attack of the nitrogen lone pair on an electrophilic center. For instance, in acylation, the nitrogen attacks the carbonyl carbon of an acyl halide or anhydride, followed by the elimination of a leaving group to form an amide. The benzyloxy and bromo substituents can sterically hinder the approach to the amino group, potentially slowing down the reaction rate compared to unsubstituted aniline.

C-Br Bond Transformations: The bromine atom at the 2-position can be substituted through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a low-valent transition metal catalyst (e.g., Pd(0)), followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), and finally, reductive elimination to yield the product and regenerate the catalyst. The electronic nature of the benzyloxy and amino groups can influence the rate of oxidative addition.

In the course of its chemical transformations, this compound can form several types of reactive intermediates.

Arenediazonium Salts: Treatment of the amino group with nitrous acid leads to the formation of a stable arenediazonium salt. libretexts.org This intermediate is a versatile precursor for a wide range of functional groups through Sandmeyer-type reactions, where the diazonio group is replaced by a nucleophile. libretexts.org

Radical Cations and Iminium Cations: Electrochemical oxidation of substituted anilines can lead to the formation of radical cations and iminium cations as reactive intermediates. nih.gov These species are highly reactive and can undergo further reactions, such as C-C and C-N bond formation. While not specifically documented for this compound, it is plausible that under oxidative conditions, it would form similar intermediates.

Organometallic Intermediates: In transition-metal-catalyzed cross-coupling reactions, organometallic intermediates are formed where the aniline derivative is bonded to the metal center. The stability and reactivity of these intermediates are crucial for the efficiency of the catalytic cycle.

Computational Chemistry Applications

Computational chemistry provides a powerful toolkit to investigate the properties and reactivity of molecules like this compound at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. For halosubstituted anilines, DFT studies have shown that the type, number, and position of halogen substituents significantly affect the geometry, inversion barrier of the amino group, and vibrational frequencies. researchgate.net The deactivating nature of halogen atoms is believed to enhance the lone-pair electron delocalization in the order of bromo- > chloro- > fluoroanilines. researchgate.net

For this compound, DFT calculations could provide insights into:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP) maps to identify nucleophilic and electrophilic sites, and energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. chemrxiv.org

Reactivity Descriptors: Calculation of parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index to quantify the molecule's reactivity. tci-thaijo.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-Bromoaniline | -7.273 | -3.169 | 4.104 |

| m-Fluoroaniline | -6.91 | -1.52 | 5.39 |

| m-Iodoaniline | -6.69 | -1.82 | 4.87 |

Note: The data in the table is derived from studies on related bromo- and halosubstituted anilines and serves as an illustrative example of the type of data obtained from DFT calculations. chemrxiv.orgmdpi.com Specific values for this compound would require dedicated calculations.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound. The benzyloxy group, in particular, has rotational freedom around the C-O and O-CH₂ bonds, leading to different possible conformations. MD simulations can explore the potential energy surface to identify low-energy conformers and understand their relative populations. This is important as the conformation can influence the molecule's reactivity and its interactions with other molecules, such as in a solvent or at the active site of an enzyme.

Computational methods are instrumental in locating and characterizing transition state (TS) structures for chemical reactions. For reactions involving this compound, TS analysis can provide detailed information about the reaction mechanism, including the geometry of the TS and the activation energy barrier. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. researchgate.net This allows for a quantitative understanding of the reaction kinetics and thermodynamics, aiding in the prediction of reaction outcomes and the optimization of reaction conditions. For example, in a nucleophilic aromatic substitution reaction involving the displacement of the bromine atom, computational analysis could determine whether the reaction proceeds through a concerted or a multistep mechanism. researchgate.net

Kinetic Studies of Key Synthetic and Transformational Processes

However, it is possible to infer the likely kinetic and mechanistic behavior of this compound in key synthetic processes by examining studies of closely related substituted anilines and aryl bromides. The reactivity of this compound is primarily dictated by the interplay of the electronic and steric effects of its three key functional components: the aniline group (-NH₂), the bromine atom (-Br), and the benzyloxy group (-OCH₂Ph).

Key Synthetic Transformations and Mechanistic Considerations

The primary utility of this compound in organic synthesis is as a building block in cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-nitrogen bonds. The general mechanisms for these reactions are well-established, and the specific substituents of this compound are expected to influence the kinetics of these processes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the coupled product. wikipedia.orgnih.govjk-sci.com For this compound, the rate-determining step is typically the initial oxidative addition of the C-Br bond to the palladium catalyst. nih.gov The electronic nature of the substituents on the aromatic ring can significantly impact the rate of this step. The aniline and benzyloxy groups are both electron-donating, which can increase the electron density at the carbon bearing the bromine atom, potentially slowing the rate of oxidative addition compared to electron-deficient aryl bromides.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The proposed mechanism involves a palladium catalytic cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. researchgate.net The oxidative addition of the C-Br bond of this compound to the Pd(0) species is a critical step. The electron-donating nature of the aniline and benzyloxy substituents would be expected to influence the kinetics in a manner similar to that in the Buchwald-Hartwig amination.

Ullmann Condensation: This copper-catalyzed reaction is used for the formation of C-N, C-O, and C-S bonds. The classic Ullmann reaction involves the coupling of two aryl halides to form a biaryl compound at high temperatures. organic-chemistry.org More modern variations allow for the coupling of aryl halides with amines, alcohols, and thiols under milder conditions. The mechanism is thought to involve the formation of an organocopper intermediate through oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.orggatech.edu The presence of the ortho-bromo substituent relative to the aniline group in this compound could lead to intramolecular interactions that influence the stability of intermediates and transition states.

Expected Influence of Substituents on Reaction Kinetics

While specific data tables for this compound are not available, the expected qualitative effects of its substituents on reaction rates can be summarized as follows:

| Substituent | Position | Electronic Effect | Expected Impact on Oxidative Addition Rate |

| **Aniline (-NH₂) ** | C2 | Electron-donating (by resonance) | Decrease |

| Bromine (-Br) | C2 | Electron-withdrawing (inductive), Halogen bonding | The reaction site |

| Benzyloxy (-OCH₂Ph) | C4 | Electron-donating (by resonance) | Decrease |

Computational Modeling Insights from Analogous Systems

Computational studies on related molecules, such as substituted anilines and aryl halides, have provided valuable insights into reaction mechanisms. researchgate.net Density Functional Theory (DFT) calculations are often employed to map the potential energy surfaces of reactions, identifying the structures of intermediates and transition states. Such studies on analogous systems confirm that the electronic properties of substituents have a significant impact on the energy barriers of key steps like oxidative addition. For instance, computational studies of the Sonogashira reaction have elucidated the relative energy barriers of different mechanistic pathways. researchgate.net A similar computational investigation focused on this compound would be necessary to provide quantitative data on its reaction kinetics and to fully understand the intricate electronic and steric effects at play.

Synthetic Utility of 4 Benzyloxy 2 Bromoaniline in Complex Molecule Synthesis

Building Block for Heterocyclic Systems

The structural features of 4-(benzyloxy)-2-bromoaniline make it an ideal precursor for the construction of various heterocyclic ring systems. The presence of the ortho-bromo substituent and the amino group allows for a range of cyclization strategies to form fused ring systems.

Substituted indoles are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is a suitable starting material for the synthesis of substituted indoles through methods such as the Larock indole (B1671886) synthesis. This palladium-catalyzed reaction involves the heteroannulation of an o-haloaniline with an alkyne. wikipedia.orgub.edusynarchive.comnih.govnih.gov For the synthesis of 4-benzyloxyindole, this compound could be coupled with an appropriate alkyne under palladium catalysis. The reaction proceeds through oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization to form the indole ring. wikipedia.org While the classical Larock synthesis often utilizes o-iodoanilines, modifications using more readily available o-bromoanilines have been developed. wikipedia.orgnih.gov

Another important indole derivative, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, is a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM) bazedoxifene. While some synthetic routes to this compound start from 4-benzyloxyaniline hydrochloride and 2-bromo-4'-benzyloxypropiophenone via the Bischler–Möhlau indole synthesis, this compound represents a potential precursor to the necessary aniline (B41778) component. wikipedia.orgdrugfuture.comchemeurope.comscispace.com The Bischler–Möhlau synthesis involves the reaction of an α-bromo-ketone with an excess of an aniline derivative. wikipedia.orgdrugfuture.comchemeurope.com

| Target Indole | Synthetic Method | Precursors from this compound |

| 4-Benzyloxyindole | Larock Indole Synthesis | This compound and an alkyne |

| 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | Bischler-Möhlau Indole Synthesis | 4-(Benzyloxy)aniline (via debromination) and 2-bromo-4'-benzyloxypropiophenone |

Benzoxazoles are another important class of heterocyclic compounds with a wide range of biological activities. A facile and efficient one-pot synthesis of substituted benzoxazoles has been developed using 2-bromoanilines and acyl chlorides as starting materials, catalyzed by copper nanoparticles. researchgate.net This methodology is directly applicable to this compound. The reaction is promoted by a 1,10-phenanthroline (B135089) ligand and proceeds under mild conditions with high tolerance for various functional groups. researchgate.net This copper-catalyzed approach offers a significant advantage over traditional methods that often require harsher conditions. The mechanism is believed to involve an oxidative insertion/reductive elimination pathway. organic-chemistry.org Alternative copper-catalyzed methods for benzoxazole (B165842) synthesis from 2-haloanilides have also been reported. dntb.gov.uanih.govnih.gov

| Reactants | Catalyst/Promoter | Product |

| This compound and an acyl chloride | Copper nanoparticles / 1,10-phenanthroline | 2-Substituted 5-(benzyloxy)benzoxazole |

Quinolines and naphthyridines are nitrogen-containing heterocyclic scaffolds prevalent in many biologically active compounds. The Friedländer annulation is a classical and widely used method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. ketonepharma.comresearchgate.netthieme-connect.combeilstein-journals.orgrsc.orgnih.govnih.gov this compound can serve as a precursor to the required 2-aminoaryl ketone. For instance, the bromine atom can be replaced by an acetyl group through a suitable cross-coupling reaction, followed by intramolecular cyclization with a methylene-containing reactant to yield a substituted quinoline.

Naphthyridine analogues, which are pyridopyridines, can be synthesized through methods like the Skraup synthesis, which typically involves the reaction of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid. nih.govacs.orgresearchgate.netiipseries.org While this is a general method, a substituted aminopyridine, which could potentially be synthesized from this compound, would be required to generate the corresponding naphthyridine.

| Heterocycle | Synthetic Method | Role of this compound |

| Quinoline | Friedländer Annulation | Precursor to a 2-aminoaryl ketone |

| Naphthyridine | Skraup Synthesis | Potential precursor to a substituted aminopyridine |

The versatile reactivity of this compound also extends to the synthesis of diazine and azole ring systems.

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocyclic compounds known for a variety of biological activities. nih.gov A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-aroylhydrazones. researchgate.netbeilstein-journals.org this compound can be converted to the corresponding aroylhydrazide, which can then be condensed with an aldehyde to form the N-aroylhydrazone. Subsequent oxidative cyclization, for example using iodine, would yield the desired 1,3,4-oxadiazole (B1194373) derivative. wikipedia.orgbeilstein-journals.org

Thiazolidinones: Thiazolidin-4-ones are another class of five-membered sulfur-containing heterocycles with significant pharmacological importance. A common route to 2-imino-4-thiazolidinones involves the reaction of an N-arylthiourea with an α-haloacyl halide. mdpi.comjocpr.com this compound can be readily converted to the corresponding N-(4-(benzyloxy)-2-bromophenyl)thiourea by reaction with a thiocyanate (B1210189) salt or isothiocyanate. This thiourea (B124793) derivative can then be cyclized with a suitable α-haloacetyl halide to afford the 2-imino-4-thiazolidinone ring system. mdpi.comjocpr.comresearchgate.netnih.govnih.gov

| Heterocycle | Synthetic Approach | Intermediate from this compound |

| 1,3,4-Oxadiazole | Oxidative cyclization of N-aroylhydrazone | N-(4-(Benzyloxy)-2-bromobenzoyl)hydrazide |

| 2-Imino-4-thiazolidinone | Cyclization of N-arylthiourea | N-(4-(Benzyloxy)-2-bromophenyl)thiourea |

Precursor for Advanced Organic Intermediates

Beyond its direct use in forming heterocyclic cores, this compound is a valuable precursor for more complex organic intermediates, often referred to as "building blocks," which are then used in the later stages of a multi-step synthesis. nih.gov The presence of multiple functional groups allows for sequential and site-selective modifications. For example, the bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group can be acylated, alkylated, or diazotized to introduce further diversity. The benzyloxy group serves as a stable protecting group for the phenol (B47542), which can be deprotected at a later synthetic stage. These transformations allow for the construction of highly functionalized and complex molecular scaffolds. thieme-connect.combeilstein-journals.org

Role in the Development of Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to the synthesis of key intermediates for the pharmaceutical and agrochemical industries. Substituted anilines are a common motif in a vast number of bioactive molecules. scispace.comketonepharma.comchemicalbook.com Bromoanilines, in particular, are important intermediates in the production of pharmaceuticals, including analgesics and antihistamines, as well as in the synthesis of agrochemicals like herbicides and fungicides. ketonepharma.comchemicalbook.comnbinno.comycdehongchem.com The bromine atom provides a handle for further molecular elaboration, enabling the fine-tuning of a compound's biological activity. The benzyloxy group in this compound offers a protected phenol, a common feature in many biologically active compounds. This allows for the manipulation of other parts of the molecule without affecting the hydroxyl group, which can be unmasked in a final step if required.

Applications in Functional Molecules and Material Science

The strategic placement of a bromo substituent ortho to an amino group, combined with a benzyloxy group at the para position, makes this compound a versatile building block in the synthesis of a variety of functional molecules and advanced materials. The interplay of these functional groups allows for selective chemical transformations, leading to the construction of complex molecular architectures with tailored properties for applications in medicinal chemistry and material science.

The unique structural features of this compound make it a valuable precursor for the synthesis of biologically active compounds, particularly heterocyclic structures that are prevalent in pharmaceuticals. The presence of the bromoaniline moiety allows for its use in coupling reactions to form carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of complex organic molecules.

One significant area of application is in the synthesis of substituted benzofurans. Benzofurans are a class of heterocyclic compounds that form the core structure of many biologically active molecules with a wide range of therapeutic properties. The synthesis of substituted benzofurans can be achieved through various palladium-catalyzed reactions, where ortho-haloaniline derivatives are key starting materials. Although direct synthesis from this compound is not extensively documented, its structural similarity to precursors used in established synthetic routes suggests its potential utility in this area.

Furthermore, the bromoaniline scaffold is a key component in the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are crucial in cancer therapy. The aniline moiety can participate in the formation of quinazoline (B50416) and other heterocyclic systems that are common pharmacophores in kinase inhibitors.

The benzyloxy group in this compound serves a dual purpose. It can act as a protecting group for the phenol functionality, which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. Alternatively, the benzyloxy group itself can be an integral part of the final molecule, contributing to its biological activity. For instance, the benzyloxy motif is found in a variety of bioactive compounds, including potential antituberculosis agents. While not directly employing this compound, the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines highlights the importance of the benzyloxyaniline core in medicinal chemistry.

| Functional Molecule Class | Potential Synthetic Route | Key Functional Groups Utilized | Potential Biological Activity |

| Substituted Benzofurans | Palladium-catalyzed cyclization | Bromo and Amino groups | Antifungal, Anti-inflammatory, Anticancer |

| Kinase Inhibitors | Condensation and cyclization reactions | Amino group | Anticancer |

| Bioactive Heterocycles | Multi-component reactions | Bromo and Amino groups | Various therapeutic applications |

In the realm of material science, aniline and its derivatives are fundamental building blocks for the synthesis of electroactive polymers and organic electronic materials. The properties of these materials can be finely tuned by modifying the substituents on the aniline ring.

Copolymers of aniline and bromoanilines, such as 2-bromoaniline (B46623), have been investigated for their potential as conductive polymers. The incorporation of the bromo substituent can influence the electronic properties, solubility, and processability of the resulting polymer. While the direct use of this compound in polymer synthesis is not widely reported, its structure suggests it could be a valuable monomer for creating functional polymers. The benzyloxy group could enhance solubility and introduce a site for further modification, potentially leading to materials with novel optical or electronic properties.

The field of organic light-emitting diodes (OLEDs) also utilizes a wide range of organic molecules with specific electronic and photophysical properties. Aniline derivatives are often used as building blocks for hole-transporting materials or as components of emissive layers. The molecular structure of this compound, with its combination of electron-donating and withdrawing groups, could be leveraged in the design of new organic electronic materials.

| Material Class | Potential Application | Key Structural Feature | Potential Properties |

| Conductive Polymers | Organic Electronics | Bromoaniline moiety | Tunable conductivity, Improved solubility |

| Organic Electronic Materials | Organic Light-Emitting Diodes (OLEDs) | Substituted aniline structure | Hole-transporting, Emissive properties |

Analytical and Spectroscopic Characterization in Research of 4 Benzyloxy 2 Bromoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H NMR, 13C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 4-(Benzyloxy)-2-bromoaniline, providing detailed information about the hydrogen and carbon framework of the molecule.

1H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the bromoaniline and benzyl (B1604629) groups, as well as the methylene protons of the benzyloxy ether linkage. The chemical shifts and coupling patterns of the aromatic protons on the bromoaniline ring are influenced by the positions of the bromo, amino, and benzyloxy substituents. For comparison, the 1H NMR spectrum of a related compound, 4-bromoaniline, in deuterated chloroform (CDCl3) shows signals for its aromatic protons at approximately δ 7.21 ppm and δ 6.54 ppm chemicalbook.com. The protons of the benzyl group would typically appear as a multiplet in the aromatic region (around 7.3-7.5 ppm), and the methylene protons (O-CH2) would present as a singlet at approximately 5.0 ppm.

13C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbons in the bromoaniline ring and the benzyl group. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents. For instance, the carbon atom attached to the bromine would be expected to have a chemical shift in the range of 110-120 ppm. As a reference, the 13C NMR spectrum of 4-bromoaniline shows signals at approximately δ 110.2, 116.7, 132.0, and 145.4 ppm rsc.org.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) groups. A DEPT-135 experiment for this compound would show positive signals for CH and CH3 carbons and negative signals for CH2 carbons. This would be particularly useful for confirming the methylene carbon of the benzyloxy group.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Aromatic CH (Bromoaniline Ring) | 6.5 - 7.5 | 115 - 150 |

| Aromatic CH (Benzyl Ring) | 7.3 - 7.5 | 127 - 137 |

| O-CH2 | ~5.0 | ~70 |

| C-Br | - | 110 - 120 |

| C-N | - | 140 - 150 |

| C-O | - | 150 - 160 |

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-N bond, the C-O ether linkage, aromatic C-H bonds, and the C-Br bond.

Key expected vibrational frequencies include:

N-H stretching: Two bands in the region of 3300-3500 cm-1, characteristic of a primary amine.

Aromatic C-H stretching: Signals above 3000 cm-1.

C-O-C stretching: An asymmetrical stretch typically found in the 1200-1275 cm-1 region for aryl ethers.

C-N stretching: Around 1250-1360 cm-1.

C-Br stretching: In the fingerprint region, typically between 500 and 600 cm-1.

For comparison, the IR spectrum of the related compound 4-bromoaniline shows characteristic peaks for the amine and aromatic functionalities chemicalbook.com. The spectrum of 4-benzyloxyaniline also provides reference peaks for the benzyloxy group nist.gov.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm-1) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aryl Ether (C-O-C) | Asymmetrical Stretching | 1200 - 1275 |

| Aromatic Amine (C-N) | Stretching | 1250 - 1360 |

| Bromoalkane (C-Br) | Stretching | 500 - 600 |

Mass Spectrometry Techniques (LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for separating and identifying components in a mixture.

LC-MS: Liquid chromatography-mass spectrometry would be used to confirm the molecular weight of this compound (278.14 g/mol ) chemsrc.com. The mass spectrum would show a molecular ion peak ([M]+) and/or a protonated molecular ion peak ([M+H]+). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the 79Br and 81Br isotopes.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. This technique is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The high-resolution data allows for the unambiguous confirmation of the molecular formula, C13H12BrNO chemsrc.com.

X-ray Crystallography for Solid-State Structure Determination, e.g., of 4-(benzyloxy)-2-bromo-1-methoxybenzene

Chromatographic Methods for Purity Assessment and Reaction Monitoring, e.g., Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative analysis. It can be used to quickly check the purity of a sample of this compound by comparing it to a reference standard. Different solvent systems can be employed to achieve optimal separation of the compound from any impurities or starting materials. The spots on the TLC plate can be visualized under UV light or by using a staining agent. TLC is also a valuable tool for monitoring the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products over time nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative chromatographic technique. It is used to determine the precise purity of this compound with high resolution and sensitivity. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be suitable for this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions. By integrating the peak area in the chromatogram, the percentage purity of the sample can be accurately determined. HPLC is also widely used for the analysis of related bromoaniline compounds and their metabolites researchgate.netnih.gov.

Q & A

Q. Key Considerations :

- Purification via column chromatography or recrystallization ensures high purity.

- Reaction monitoring (TLC or HPLC) is essential to avoid over-bromination.

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Characterization involves a combination of spectroscopic and analytical techniques:

NMR Spectroscopy :

- ¹H NMR : Peaks for benzyloxy protons (δ ~4.9–5.1 ppm) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns.

- ¹³C NMR : Distinct signals for the brominated carbon (δ ~110–115 ppm) and benzyloxy carbons (δ ~70–75 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₂BrNO: theoretical ~286.01 g/mol) .

Melting Point Analysis : Compare observed mp with literature values to assess purity (e.g., discrepancies >2°C indicate impurities).

Advanced Tip : Use X-ray crystallography for unambiguous structural confirmation if crystalline forms are obtainable.

Basic: What are the stability considerations and optimal storage conditions for this compound?

Methodological Answer:

this compound is sensitive to light, moisture, and oxidizing agents:

- Storage : Keep in amber glass vials under inert atmosphere (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the benzyloxy group .

- Handling : Use gloves and PPE to avoid skin contact. Work in a fume hood to prevent inhalation of dust .

- Stability Tests : Monitor decomposition via periodic HPLC analysis; degradation products (e.g., de-brominated or de-protected species) indicate instability.

Advanced: What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

Methodological Answer:

The bromine and benzyloxy groups create competing reactivity:

Electrophilic Substitution : Bromine is ortho/para-directing, but the benzyloxy group (strongly para-directing) may dominate, leading to undesired substitution at the para position.

Mitigation Strategies :

- Use sterically hindered reagents (e.g., bulky electrophiles) to favor reaction at the less hindered bromine site.

- Employ directing groups (e.g., temporary metal coordination) to override inherent electronic effects .

Case Study : In Suzuki-Miyaura coupling, the bromine acts as the primary site for cross-coupling, while the benzyloxy group remains inert under Pd catalysis .

Advanced: How does the bromine substituent influence the compound's reactivity in cross-coupling reactions compared to other bromoanilines?

Methodological Answer:

The bromine in this compound exhibits distinct reactivity:

Comparison with 4-Bromoaniline :

- Electron Density : The electron-donating benzyloxy group reduces electron withdrawal at the bromine site, potentially slowing oxidative addition in Pd-mediated reactions.

- Steric Effects : The ortho-bromine position may hinder catalyst access compared to para-substituted analogs .

Experimental Data :

- Suzuki coupling yields for this compound (~75–85%) are lower than for 4-bromoaniline (~90–95%) under identical conditions, likely due to steric and electronic factors .

Advanced: What analytical strategies resolve discrepancies in reported reaction yields when using this compound in heterocyclic synthesis?

Methodological Answer:

Yield inconsistencies often stem from:

Reaction Optimization Variables :

- Catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%).

- Solvent polarity (DMF vs. THF) affecting intermediate solubility .

Troubleshooting Workflow :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or dimerization).

- Kinetic Studies : Monitor reaction progress in real-time (e.g., in situ IR or Raman spectroscopy) to identify rate-limiting steps .

Case Study : Cyclization reactions with 2-bromo-1-[4-(benzyloxy)phenyl]-1-propanone showed yield improvements (from 60% to 82%) when switching from TEA to DBU as a base, highlighting the role of base strength in eliminating side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.